molecular formula C16H25NO3 B1295299 Decyl 4-nitrophenyl ether CAS No. 31657-37-1

Decyl 4-nitrophenyl ether

Cat. No. B1295299
CAS RN: 31657-37-1
M. Wt: 279.37 g/mol
InChI Key: FQIOGTJBANMZNX-UHFFFAOYSA-N
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Description

Decyl 4-nitrophenyl ether is not directly mentioned in the provided papers. However, the papers discuss various nitrodiphenyl ethers and their properties, which can be related to the general class of compounds that decyl 4-nitrophenyl ether belongs to. These compounds are known for their applications in different fields such as polymers, life sciences, pesticides, medicine, and health .

Synthesis Analysis

The synthesis of nitrodiphenyl ethers, including those with various substituents, has been explored in several studies. For instance, the synthesis of 4-nitrodiphenyl ether derivatives has been achieved through the reaction of 4-nitrophenol with different halides in DMSO, resulting in high yields . Additionally, new nitrodiphenyl ethers with tri-substituted groups have been synthesized via bromination of simple nitrodiphenyl ethers . A melting synthesis method has also been reported for substituted and unsubstituted 4'-nitrodiphenyl ethers, which offers advantages such as simplicity, short reaction times, and higher yields .

Molecular Structure Analysis

The molecular structure of nitrodiphenyl ethers can be characterized by spectroscopic methods such as IR and NMR. For example, the structure of a complex involving a 4-nitrophenyl derivative was elucidated using FT-IR and 1H NMR, indicating the presence of hydrogen bonds in the solid state and suggesting a similar structure in solution .

Chemical Reactions Analysis

Nitrodiphenyl ethers can undergo various chemical reactions, including those that affect biochemical processes. For instance, certain nitrodiphenyl ethers with a p-nitro group and chloro substituents exhibit energy-transfer inhibition, affecting ATP synthetase and photosynthetic electron transport . The mutagenic potential of 4-nitrodiphenyl ether and its metabolites has been studied, revealing that the reduced products are potent mutagens .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrodiphenyl ethers are influenced by their molecular structure. For example, poly(ether imide)s derived from a bis(ether anhydride) with a 4-nitrophenyl moiety exhibit excellent solubility, high glass transition temperatures, and good thermal stability . These properties make them suitable for use in the production of transparent, tough, and flexible polymer films.

Scientific Research Applications

1. Protein Crosslinking and Affinity Labeling Decyl 4-nitrophenyl ether and related compounds have been used in protein crosslinking and affinity labeling. These compounds are inactive in the dark under biological conditions but react quantitatively with amines upon irradiation with light. This property makes them useful for creating bifunctional affinity reagents, which can place a p-nitrophenyl chromophore adjacent to a binding site without blocking it. One application involved attaching a maleimide-containing 2-methoxy-4-nitrophenyl ether to human fetal hemoglobin, resulting in a crosslinked hemoglobin with altered oxygenation properties (Jelenc, Cantor, & Simon, 1978).

2. Asymmetric Aminohydroxylation Reactions The 4-nitrophenyl ether group has been found to be an effective directing group in asymmetric aminohydroxylation reactions. This has enabled the synthesis of compounds like GABOB and homoserine derivatives. The regio- and enantioselectivity of these reactions can be manipulated to achieve desired outcomes, making 4-nitrophenyl ethers valuable in synthetic organic chemistry (Harding et al., 2009).

Safety And Hazards

Sigma-Aldrich provides Decyl 4-nitrophenyl ether to researchers but does not collect analytical data for this product . Buyers assume responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-decoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIOGTJBANMZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185550
Record name Decyl 4-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl 4-nitrophenyl ether

CAS RN

31657-37-1
Record name Decyl 4-nitrophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031657371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl 4-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECYL 4-NITROPHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At the outset, p-nitrophenol 1 (13.4 g, 96 mmol) and n-decyl iodide (25 g, 93 mmol) were dissolved in DMF (100 ml) to prepare a solution. Potassium carbonate (12.9 g) was added to the solution, and the mixture was stirred at 100° C. for about 2 hr. After the disappearance of the starting material was confirmed by TLC, the reaction mixture was allowed to cool to room temperature. Upon the addition of water and salt in an ice bath, solid matter was precipitated, and the solid was collected by filtration to give 4-decyloxynitrobenzene 2 (28.28 g, 110%) as a light yellow liquid.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Helburn, M Bartoli, K Pohaku, J Maxka… - Journal of Physical …, 2007 - Wiley Online Library
… Octyl 4‐nitrophenyl ether (p‐O 2 NC 6 H 4 OC 8 H 17 ) (2b) and decyl 4‐nitrophenyl ether (p‐O 2 NC 6 H 4 OC 10 H 21 ) (2c) were synthesized and their solvatochromic UV/Vis …
Number of citations: 5 onlinelibrary.wiley.com
RL Letsinger, RR Hautala - The Journal of Organic Chemistry, 1971 - ACS Publications
… Decyl 4-nitrophenyl ether was selected as a representative substrate possessing both the 4-nitrophenoxy chromophore and an apolar chain sufficiently long to ensure …
Number of citations: 2 pubs.acs.org
JJ Bloomfield, DC Owsley - The Journal of Organic Chemistry, 1971 - ACS Publications
Irradiation throughquartz at—65 or lower of ethylene saturated dichloromethane solutions of dimethyl cyclobutene-1, 2-dicarboxylate, dimethyl cyclopen tene-1, 2-dicarboxylate, and …
Number of citations: 7 pubs.acs.org

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